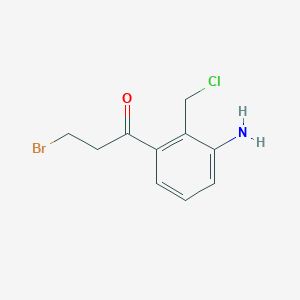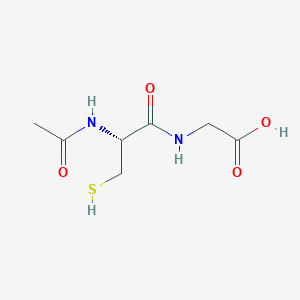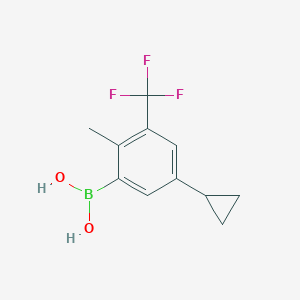
1-(3-Chloropropyl)-3-ethyl-4-(trifluoromethylthio)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Chloropropyl)-3-ethyl-4-(trifluoromethylthio)benzene is an organic compound characterized by the presence of a chloropropyl group, an ethyl group, and a trifluoromethylthio group attached to a benzene ring
Preparation Methods
The synthesis of 1-(3-Chloropropyl)-3-ethyl-4-(trifluoromethylthio)benzene typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 3-(trifluoromethylthio)phenylpropanol with thionyl chloride in the presence of a catalytic amount of N,N-dimethylformamide (DMF) to form the corresponding chloropropyl derivative . The reaction conditions usually include room temperature for the initial addition of thionyl chloride, followed by heating to 45°C for 20 hours to complete the reaction . Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(3-Chloropropyl)-3-ethyl-4-(trifluoromethylthio)benzene can undergo various chemical reactions, including:
Substitution Reactions: The chloropropyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Addition Reactions: The benzene ring can participate in electrophilic addition reactions, especially in the presence of strong electrophiles.
Common reagents used in these reactions include thionyl chloride, DMF, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-Chloropropyl)-3-ethyl-4-(trifluoromethylthio)benzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(3-Chloropropyl)-3-ethyl-4-(trifluoromethylthio)benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethylthio group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The chloropropyl group can participate in covalent bonding with target molecules, leading to specific biological effects.
Comparison with Similar Compounds
Similar compounds to 1-(3-Chloropropyl)-3-ethyl-4-(trifluoromethylthio)benzene include:
(3-Chloropropyl)benzene: Lacks the ethyl and trifluoromethylthio groups, making it less lipophilic and potentially less biologically active.
Trifluorotoluene: Contains a trifluoromethyl group but lacks the chloropropyl and ethyl groups, resulting in different chemical and biological properties.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activity.
Properties
Molecular Formula |
C12H14ClF3S |
|---|---|
Molecular Weight |
282.75 g/mol |
IUPAC Name |
4-(3-chloropropyl)-2-ethyl-1-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C12H14ClF3S/c1-2-10-8-9(4-3-7-13)5-6-11(10)17-12(14,15)16/h5-6,8H,2-4,7H2,1H3 |
InChI Key |
SSXUDVUOMLQFMX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC(=C1)CCCCl)SC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![Ethyl 4-[(methanesulfonyl)oxy]but-2-enoate](/img/structure/B14071857.png)


![Tert-butyl 2-[[1-(2-amino-1,3-thiazol-4-yl)-2-oxo-2-(2-sulfanylphenoxy)ethylidene]amino]oxy-2-methylpropanoate](/img/structure/B14071866.png)
![(E)-3-(4-Trifluoromethoxy-1H-benzo[d]imidazol-7-yl)acrylic acid](/img/structure/B14071873.png)
![(1S,2S,4S,6R,8S,11R,12S,15S,16S)-2,15,16-trimethyl-5-thiapentacyclo[9.7.0.02,.0,.012,1]octadecan-15-ol](/img/structure/B14071879.png)

